1-phenyl-1H-indazole-3-carboxylic acid
Overview
Description
1-Phenyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals The structure of this compound consists of an indazole ring substituted with a phenyl group at the first position and a carboxylic acid group at the third position
Mechanism of Action
Target of Action
1-Phenyl-1H-indazole-3-carboxylic acid, also known as 1-phenylindazole-3-carboxylic acid, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indazole derivatives have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μm . This suggests that this compound may have similar effects.
Preparation Methods
The synthesis of 1-phenyl-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-phenylhydrazinecarboxylic acid with ortho-substituted benzaldehydes under acidic conditions. Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole core. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-Phenyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Scientific Research Applications
1-Phenyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenyl-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Lacks the phenyl group, which may result in different biological activities and chemical properties.
2-phenylindazole: The phenyl group is positioned differently, potentially altering its reactivity and interactions with biological targets.
1-methylindazole-3-carboxylic acid: Substitution with a methyl group instead of a phenyl group can lead to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-phenylindazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAZLBYRKSQEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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